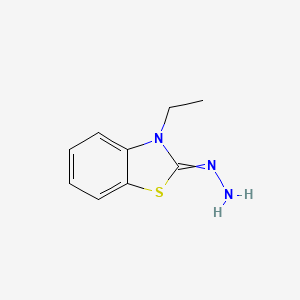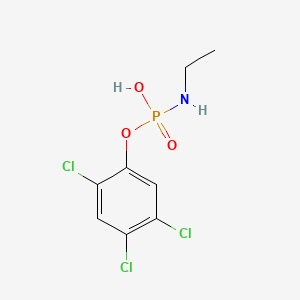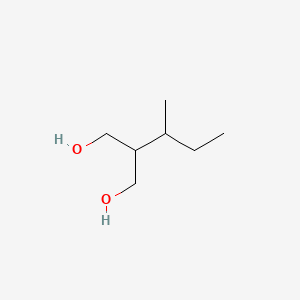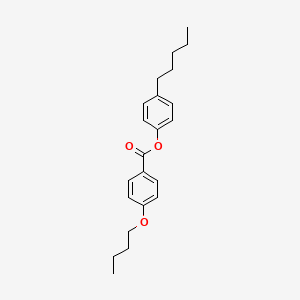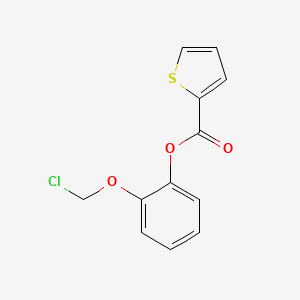
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
化学反应分析
Types of Reactions
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .
科学研究应用
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the study of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 3-methyl-2-methylidenebutyl group.
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide: Similar but with a different alkyl group.
(3-Methoxymethyl-2-methyl-benzyl)triphenyl-phosphonium bromide: Contains a methoxymethyl group.
Uniqueness
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .
属性
CAS 编号 |
33355-56-5 |
|---|---|
分子式 |
C24H26BrP |
分子量 |
425.3 g/mol |
IUPAC 名称 |
(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QFVQOLWINJDXDI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
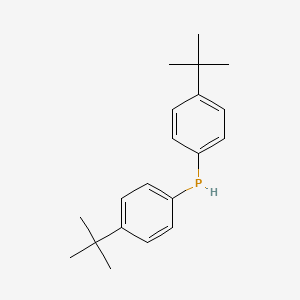


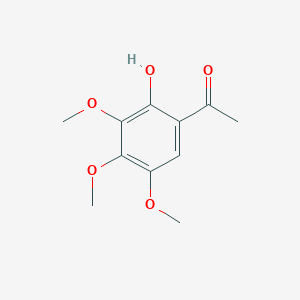

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
